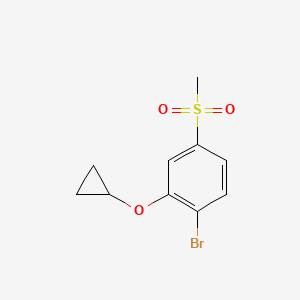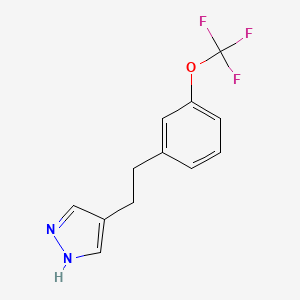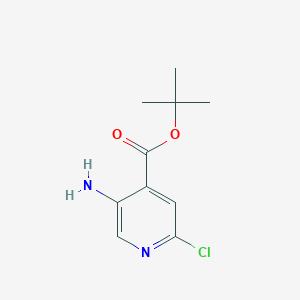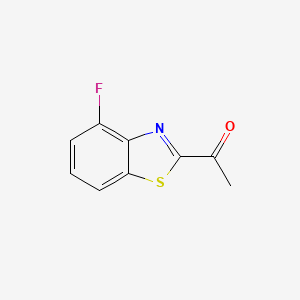
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- is an organic compound with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethylpropyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzene,1-(2,2-dimethylpropyl)-: A similar compound with only the 2,2-dimethylpropyl group attached to the benzene ring.
Benzene,4-ethenyl-: A similar compound with only the ethenyl group attached to the benzene ring.
Uniqueness
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- is unique due to the presence of both the 2,2-dimethylpropyl and ethenyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H20N4O2S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N4O2S/c26-20-15-5-1-2-6-16(15)21(27)25(20)14-11-23-9-12-24(13-10-23)19-17-7-3-4-8-18(17)28-22-19/h1-8H,9-14H2 |
Clave InChI |
LTPDXYAZMVAPFX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)

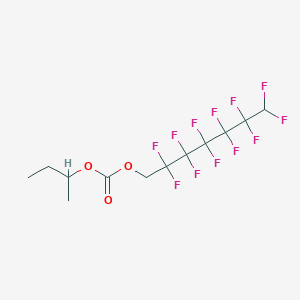
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)
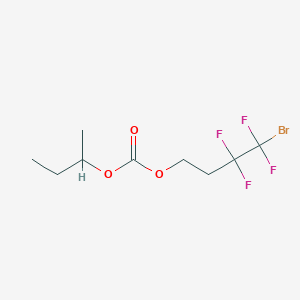

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
